REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[C:4](=[O:12])[NH:5][C:6]([CH3:11])=[CH:7][C:8]=1[CH2:9][CH3:10].[ClH:13].O1CCOCC1>C(Cl)Cl>[ClH:13].[NH2:1][CH2:2][C:3]1[C:4](=[O:12])[NH:5][C:6]([CH3:11])=[CH:7][C:8]=1[CH2:9][CH3:10] |f:4.5|
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
NCC=1C(NC(=CC1CC)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min, at which time the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the insoluble contents/particles were filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under high-vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The resulting crude solid was triturated with hexane (150 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
Cl.NCC=1C(NC(=CC1CC)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |